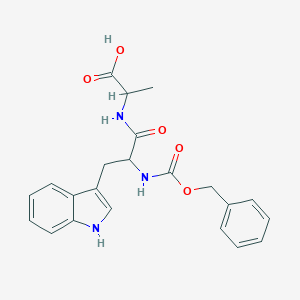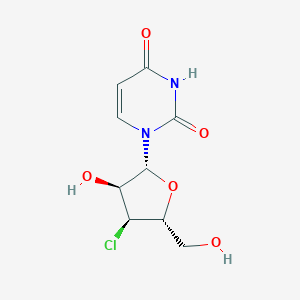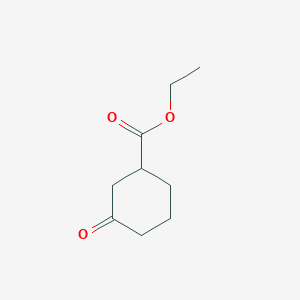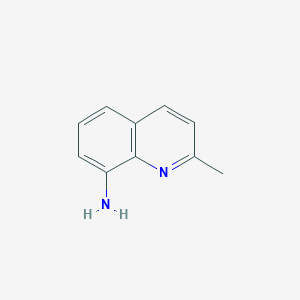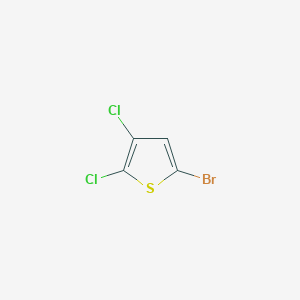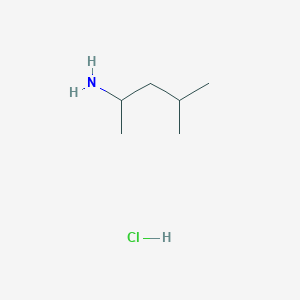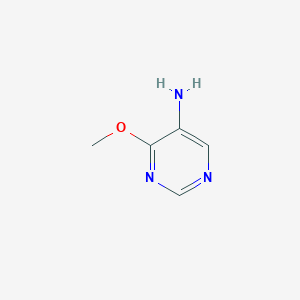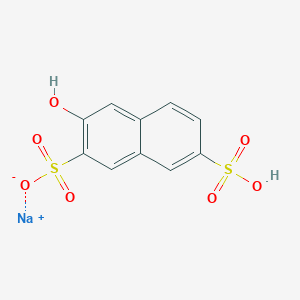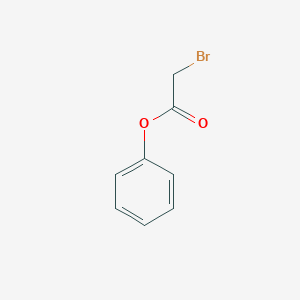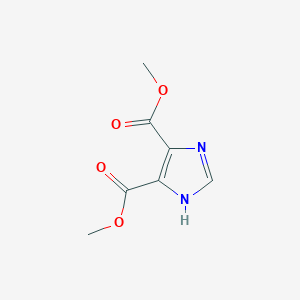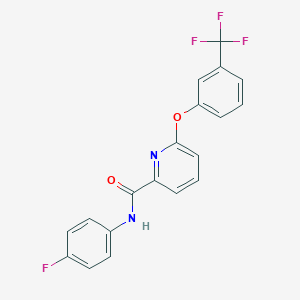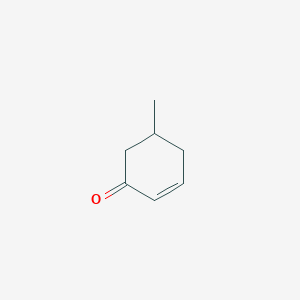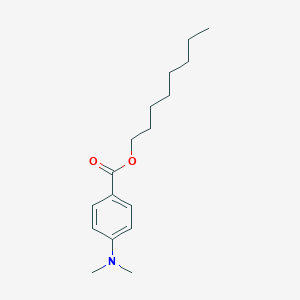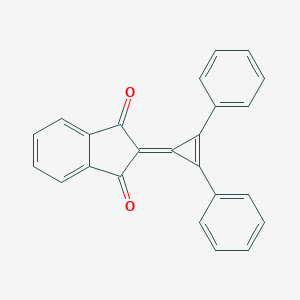
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)-, also known as DCPI, is a synthetic compound that belongs to the class of cyclopropenes. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The precise mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- is not fully understood. However, it is believed to act by binding to specific receptors in the body and modulating their activity. This results in a range of physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been found to exhibit a range of interesting biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory activity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been found to exhibit anti-inflammatory activity, making it useful in the treatment of various inflammatory conditions.
2. Antioxidant activity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been found to exhibit antioxidant activity, making it useful in the prevention and treatment of oxidative stress-related diseases.
3. Anticancer activity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been found to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High purity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- can be synthesized in high purity and yield, making it suitable for use in lab experiments.
2. Unique properties: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- exhibits a range of unique properties that make it suitable for use in various applications.
3. Low toxicity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has low toxicity, making it safe for use in lab experiments.
Some of the limitations of using 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- in lab experiments include:
1. Cost: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- can be expensive to synthesize, making it less accessible for some researchers.
2. Limited availability: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- may not be readily available in some regions, making it difficult for researchers to obtain.
3. Lack of information: There may be limited information available on the properties and potential applications of 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)-, making it difficult for researchers to fully understand its potential uses.
Orientations Futures
There are several future directions for research on 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)-. Some of these include:
1. Development of new drugs: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has shown potential as a candidate for the development of new drugs. Further research is needed to fully understand its potential in this area.
2. Development of new materials: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has unique properties that make it suitable for use in the development of new materials. Further research is needed to explore its potential in this area.
3. Exploration of its mechanism of action: Further research is needed to fully understand the mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- and how it interacts with specific receptors in the body.
Conclusion:
In conclusion, 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- is a synthetic compound that has shown potential for use in various fields of scientific research. It exhibits a range of interesting properties and has been found to have several potential applications. Further research is needed to fully understand its potential uses and to explore new directions for research.
Méthodes De Synthèse
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- can be synthesized through a multi-step process that involves the reaction of 2,3-diphenylcyclopropene with maleic anhydride in the presence of a catalyst. The resulting product is then subjected to further reactions to yield 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- in high purity and yield.
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a range of interesting properties that make it suitable for use in several applications. Some of the research areas where 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been studied include:
1. Organic synthesis: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been used as a reagent in organic synthesis reactions to produce a range of novel compounds.
2. Medicinal chemistry: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been studied for its potential use in the development of new drugs due to its unique properties.
3. Polymer science: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been used as a monomer in the synthesis of novel polymers with unique properties.
Propriétés
Numéro CAS |
19164-54-6 |
|---|---|
Nom du produit |
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- |
Formule moléculaire |
C24H14O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(2,3-diphenylcycloprop-2-en-1-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C24H14O2/c25-23-17-13-7-8-14-18(17)24(26)22(23)21-19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
MQUKJLWFTUGGNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Synonymes |
2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



